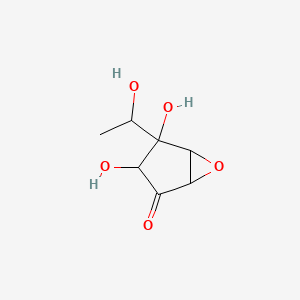
Pentenocin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentenocin A is a natural product found in Trichoderma hamatum with data available.
Scientific Research Applications
Synthesis and Structure
- Synthesis and Structural Clarification : Pentenocin B, closely related to Pentenocin A, has been synthesized in chiral forms from l-threonine. Researchers clarified the absolute configurations of natural Pentenocin B as 4 S, 5 R, and 6 R. This study contributes to the understanding of the synthesis and structure of Pentenocin A derivatives (Ohira et al., 2004).
Other Relevant Research Findings
- While specific studies on Pentenocin A are limited, related compounds and methodologies provide insights into the broader scope of research in this field. For instance:
- Neuropharmacological Studies : Studies on oxytocin and its analogs, which share some structural or functional similarities with peptides like Pentenocin A, have explored their role in modulating behaviors and physiological responses in animal models (Bagdy et al., 1992).
- Biochemical Pathway Analysis : Research on enzymes such as cephalosporin synthase, which are involved in complex biochemical pathways similar to those Pentenocin A might participate in, have advanced the understanding of antibiotic biosynthesis (Valegård et al., 1998).
- Genetic Studies : Investigations into the genetic regulation of traits, such as those seen in studies on boar taint in pigs, can be relevant to understanding how genetic factors might influence the production or efficacy of compounds like Pentenocin A (Duijvesteijn et al., 2014).
properties
Product Name |
Pentenocin A |
|---|---|
Molecular Formula |
C7H10O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
3,4-dihydroxy-4-(1-hydroxyethyl)-6-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H10O5/c1-2(8)7(11)5(10)3(9)4-6(7)12-4/h2,4-6,8,10-11H,1H3 |
InChI Key |
YKKGNOGHAJQEDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(C2C(O2)C(=O)C1O)O)O |
synonyms |
pentenocin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





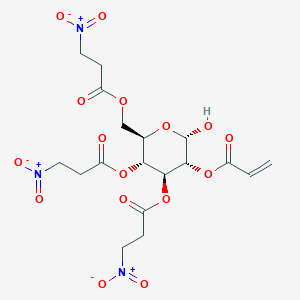

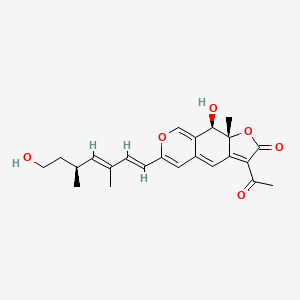
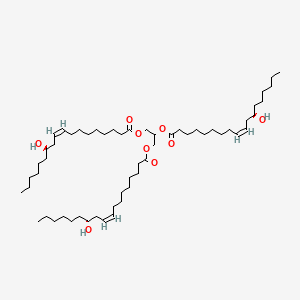

![(S)-2-Amino-4-(3,5-dioxo-[1,2,4]oxadiazolidin-2-yl)-butyric acid](/img/structure/B1246334.png)
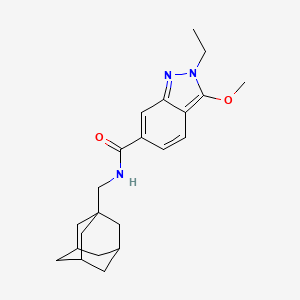



![N-[2-[[2-[3-[[amino-[[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]amino]methylidene]amino]propylamino]-2-oxoethyl]amino]-2-oxoethyl]-N'-[2-[[2-[[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-9-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]butanediamide](/img/structure/B1246343.png)
